1-(4-Prop-2-ynylphenyl)ethanone
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Overview
Description
1-(4-Prop-2-ynylphenyl)ethanone is an organic compound with the molecular formula C11H10O It is a derivative of acetophenone, where the phenyl ring is substituted with a prop-2-ynyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Prop-2-ynylphenyl)ethanone can be synthesized through several methods:
Direct Condensation: One common method involves the direct condensation of acetamides with ketones.
Organometallic Reagents: Another approach is the addition of an organometallic reagent to a nitrile, followed by quenching the resulting imine with an electrophile.
Transition Metal-Catalyzed Coupling: This method involves the coupling of vinyl derivatives such as vinyl halides, triflates, or tosylates with appropriate substrates.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and purity. Specific conditions such as temperature, pressure, and catalysts are adjusted to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Prop-2-ynylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (H2SO4) are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-(4-Prop-2-ynylphenyl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Prop-2-ynylphenyl)ethanone involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may affect metabolic pathways, signal transduction, and other cellular processes.
Comparison with Similar Compounds
1-(4-Ethylphenyl)ethanone: Similar structure but with an ethyl group instead of a prop-2-ynyl group.
1-(4-Hexylphenyl)prop-2-en-1-one: Contains a hexyl group and a propenone moiety.
Uniqueness: 1-(4-Prop-2-ynylphenyl)ethanone is unique due to its prop-2-ynyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C11H10O |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-(4-prop-2-ynylphenyl)ethanone |
InChI |
InChI=1S/C11H10O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h1,5-8H,4H2,2H3 |
InChI Key |
HDFIOUVBYAXKOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC#C |
Origin of Product |
United States |
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